Trigevolol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trigevolol is a beta-adrenoceptor antagonist that is used to treat hypertension and angina pectoris. It was first synthesized in the year 1985 by the Japanese pharmaceutical company, Sankyo. This compound is a cardioselective beta-blocker, which means that it mainly targets the beta-1 receptors in the heart, thereby reducing the heart rate and the force of contraction.

Mecanismo De Acción

Trigevolol exerts its pharmacological effects by selectively blocking the beta-1 receptors in the heart. This reduces the heart rate and the force of contraction, thereby reducing the workload on the heart. This compound also dilates the blood vessels, which further reduces the blood pressure. The combined effects of this compound result in a reduction in the oxygen demand of the heart, which makes it an effective treatment for angina pectoris.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It reduces the plasma renin activity, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor. This compound also reduces the sympathetic nervous system activity, which leads to a decrease in the heart rate and the contractility of the heart. This compound has been shown to have antioxidant properties, which may protect the heart from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trigevolol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. This compound is also relatively safe and well-tolerated, which makes it suitable for use in animal studies. However, this compound has some limitations for lab experiments. It is a cardioselective beta-blocker, which means that it may not be suitable for studying the effects of beta-blockers on other tissues such as the lungs.

Direcciones Futuras

There are several future directions for the study of Trigevolol. One potential direction is to investigate the potential use of this compound in the treatment of diabetes and metabolic syndrome. Another potential direction is to study the anti-inflammatory and antioxidant properties of this compound in various inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound.

Métodos De Síntesis

The synthesis method of Trigevolol involves the condensation of 3-(tert-butylamino)-1-(4-hydroxyphenyl) propan-1-one with 2-(3-chlorophenyl) ethanol in the presence of a base such as sodium hydroxide. This reaction yields this compound as a white crystalline powder with a melting point of 137-139°C.

Aplicaciones Científicas De Investigación

Trigevolol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, angina pectoris, and heart failure. This compound has also been studied for its potential use in the treatment of diabetes and metabolic syndrome. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various inflammatory diseases.

Propiedades

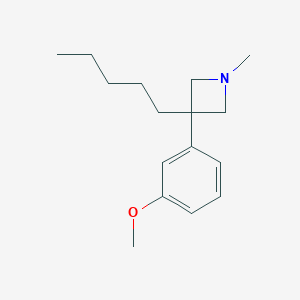

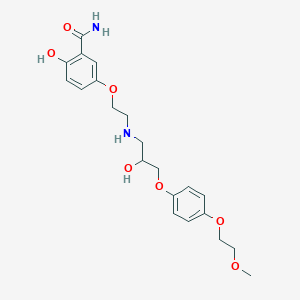

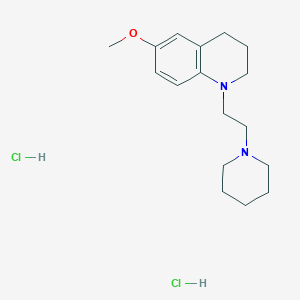

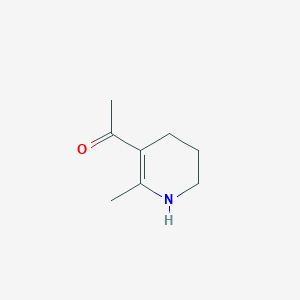

IUPAC Name |

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSZCDLTWOSLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868417 |

Source

|

| Record name | 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76812-98-1 |

Source

|

| Record name | Trigevolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIGEVOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)